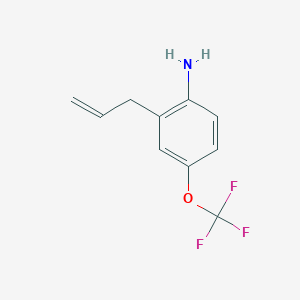

2-Allyl-4-(trifluoromethoxy)aniline

概述

描述

2-Allyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of an allyl group and a trifluoromethoxy group attached to an aniline ring

准备方法

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of 2-Allyl-4-(trifluoromethoxy)aniline may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-Allyl-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Radical Reactions

One of the primary applications of 2-Allyl-4-(trifluoromethoxy)aniline is in radical reactions, particularly in cross-coupling processes. Recent studies have demonstrated that compounds containing trifluoromethyl and allyl moieties can be synthesized through sustainable radical approaches. For instance, the use of photocatalysts in the presence of allyl halides has been shown to yield high percentages of desired products, indicating the compound's utility in developing new synthetic methodologies .

Electrophilic Substitution

The electrophilic aromatic substitution reactions involving this compound have also been explored. The trifluoromethoxy group significantly enhances the electrophilicity of the aromatic ring, facilitating various substitution reactions. This property can be exploited for synthesizing more complex molecules that are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Potential Drug Development

The structural features of this compound make it a candidate for drug development. The trifluoromethoxy group is known to improve the pharmacokinetic properties of compounds, enhancing their bioavailability and metabolic stability. Research has indicated that derivatives of this compound can act as potent inhibitors in various biological pathways, which could lead to the development of new therapeutic agents .

Case Study: Inhibitors for SMYD2

A notable case study involves the exploration of this compound derivatives as inhibitors for SMYD2, a protein implicated in various cancers. The compound's ability to selectively inhibit this target suggests its potential role in cancer therapy . The binding modes and cellular activities have been characterized, providing insights into how modifications to the compound could enhance efficacy.

Material Science

Fluorinated Materials

The incorporation of trifluoromethoxy groups into materials science has garnered attention due to their unique properties. Compounds like this compound can be utilized in creating advanced materials with specific thermal and chemical resistance characteristics. These materials are particularly useful in coatings and polymers that require enhanced durability under harsh conditions .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-Allyl-4-(trifluoromethoxy)aniline involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as a nucleophile, participating in covalent bond formation and electron donation . Additionally, it can activate specific signaling pathways, such as the AMPK pathway, leading to downstream effects on cellular processes .

相似化合物的比较

Similar Compounds

4-(Trifluoromethyl)aniline: Similar in structure but lacks the allyl group.

2-(Trifluoromethyl)aniline: Similar but with the trifluoromethyl group instead of trifluoromethoxy.

4-Fluoroaniline: Contains a fluorine atom instead of the trifluoromethoxy group.

Uniqueness

2-Allyl-4-(trifluoromethoxy)aniline is unique due to the presence of both the allyl and trifluoromethoxy groups, which confer distinct chemical and biological properties.

生物活性

2-Allyl-4-(trifluoromethoxy)aniline is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of compounds, making them suitable for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10F3NO. Its structure includes an allyl group and a trifluoromethoxy substituent, which contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical cellular pathways.

Inhibition of Kinases : Research indicates that this compound can inhibit protein kinases, particularly those involved in cell proliferation and survival pathways, such as the PI3K/Akt pathway. This inhibition can lead to reduced cancer cell growth and enhanced apoptosis in tumor cells .

Modulation of Cellular Signaling : The compound has been shown to influence various signaling pathways, including the MAPK pathway, which is crucial for regulating cellular responses to growth factors and stress signals.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the trifluoromethoxy group significantly enhances its potency against specific targets compared to analogs lacking this substituent.

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| 1 | Trifluoromethoxy | 17 | PI3K inhibition |

| 2 | Methoxy | >100 | No significant activity |

| 3 | No substituent | >200 | Weak activity |

Table 1: Structure-Activity Relationships for Selected Compounds

Case Studies

Several studies have explored the biological effects of this compound in vitro and in vivo:

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- In Vivo Efficacy : In animal models, administration of the compound at varying doses revealed that lower doses effectively reduced tumor growth without significant toxicity, while higher doses exhibited hepatotoxicity .

- Pharmacokinetics : The compound showed favorable pharmacokinetic properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, which may enhance its therapeutic applications in neurological disorders .

常见问题

Basic Question: What are the common synthetic routes for 2-Allyl-4-(trifluoromethoxy)aniline?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging the trifluoromethoxy group's para-directing properties. A plausible pathway includes:

Halogen Exchange : Introduce the trifluoromethoxy group via halogen exchange on a precursor (e.g., 99 → 100 in Scheme 21 of ) .

Nitration : Para-selective nitration under controlled temperatures (-20°C to +80°C) to avoid byproducts, as seen in analogous compounds like 5-nitro derivatives.

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) to convert nitro to amino groups.

Allylation : Introduce the allyl group via nucleophilic substitution or coupling reactions (e.g., using allyl halides with NaH in DMF) .

Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize side reactions and maximize yield.

Advanced Question: How does the trifluoromethoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer :

The trifluoromethoxy group is a strong para-director due to its electron-withdrawing nature via inductive effects. For example:

- In nitration, the group directs incoming electrophiles to the para position, as observed in N-acetyl-4-(trifluoromethoxy)aniline, which reacts at the 3-position (meta to nitrogen, ortho to the trifluoromethoxy group) .

- Comparative studies show its directing power surpasses amide groups, making it critical for designing regioselective syntheses .

Data Contradiction Analysis : Conflicting results may arise if steric hindrance or competing substituents (e.g., allyl groups) alter electronic effects. Use computational modeling (DFT) to predict regioselectivity.

Advanced Question: How can researchers address stability challenges during storage and reactions?

Methodological Answer :

- Light Sensitivity : Store at 2–8°C in amber vials to prevent photodegradation, as recommended for structurally similar anilines .

- Oxidative Stability : Avoid strong oxidizers (e.g., KMnO₄) unless intentionally oxidizing the amino group. The trifluoromethoxy group enhances stability but does not fully prevent degradation.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to protect the allyl and amino groups from oxidation .

Basic Question: What analytical methods are used to characterize this compound?

Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 307 [M+H]⁺ in ) and retention time (e.g., 0.99 minutes under SQD-AA05 conditions) .

- Elemental Analysis : Validate purity (e.g., %C, %H, %N) against theoretical values .

- NMR : Use ¹⁹F NMR to verify trifluoromethoxy group integrity and ¹H NMR to confirm allyl group geometry.

Advanced Question: How to resolve contradictory data on reaction yields in published studies?

Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd/C) for coupling steps, as catalytic activity varies significantly .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) may improve allylation efficiency compared to protic solvents .

- Scale-Up Adjustments : Continuous flow reactors enhance reproducibility in nitration/hydrogenation steps compared to batch methods.

Advanced Question: What is the biological relevance of this compound?

Methodological Answer :

While direct studies are limited, structural analogs (e.g., 4-(trifluoromethoxy)aniline derivatives) are intermediates in agrochemicals and kinase inhibitors .

- Mechanistic Insight : The trifluoromethoxy group increases lipophilicity, potentially enhancing membrane permeability in bioactive molecules.

- Toxicity Screening : Follow EPA DSSTox guidelines for preliminary hazard assessment (e.g., LD50, mutagenicity) .

Basic Question: How does the allyl group affect reactivity compared to methyl or hydrogen substituents?

Methodological Answer :

- Steric Effects : The allyl group introduces steric hindrance, slowing electrophilic substitution but enabling Diels-Alder or radical reactions.

- Electronic Effects : The allyl group’s electron-donating resonance stabilizes intermediates, contrasting with methyl’s inductive effects .

- Comparative Data : Methyl-substituted analogs (e.g., 2-Methyl-4-(trifluoromethoxy)aniline) exhibit lower boiling points (206.9°C vs. allyl derivatives) .

Advanced Question: What safety protocols are essential for handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles due to toxicity (H302+H312: harmful if swallowed or in contact with skin) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation (H331: toxic if inhaled) .

- Spill Management : Neutralize with absorbents (e.g., vermiculite) and dispose as hazardous waste (UN 2810) .

属性

IUPAC Name |

2-prop-2-enyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVTCRSDRKDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。